

# GAT564 (GIGA-564): A Preclinical Comparative Guide for IND Submission

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GAT564    |           |
| Cat. No.:            | B12404925 | Get Quote |

### Introduction

**GAT564**, more accurately identified in scientific literature and corporate disclosures as GIGA-564, is a novel anti-CTLA-4 monoclonal antibody developed by GigaGen Inc., a subsidiary of Grifols.[1] It is engineered to offer a potentially superior therapeutic window compared to existing anti-CTLA-4 therapies by optimizing the depletion of intratumoral regulatory T cells (Tregs) while minimizing checkpoint inhibition.[1] This design philosophy aims to enhance antitumor efficacy and reduce the immune-related adverse events that are characteristic of this class of immunotherapy.[1]

This guide provides a comparative analysis of the preclinical data for GIGA-564 against two established anti-CTLA-4 antibodies: ipilimumab and tremelimumab. The information is intended for researchers, scientists, and drug development professionals preparing for an Investigational New Drug (IND) submission.

## **Comparative Preclinical Data**

The following tables summarize the available preclinical data for GIGA-564, ipilimumab, and tremelimumab, focusing on efficacy, safety and toxicology, and pharmacokinetics. It is important to note that publicly available data for GIGA-564 is primarily from murine models, as is common for entities in the preclinical stage. Data for ipilimumab and tremelimumab are derived from a combination of murine and non-human primate (cynomolgus monkey) studies, the latter being a standard relevant species for IND-enabling toxicology for monoclonal antibodies.[2]



**Efficacy** 

| Parameter                           | GIGA-564                                                                                                              | lpilimumab                                                                                                | Tremelimumab                                              |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Mechanism of Action                 | Minimal checkpoint inhibition, enhanced FcyR-mediated intratumoral Treg depletion.[1][3][4]                           | CTLA-4 checkpoint blockade and FcyR-mediated Treg depletion.                                              | CTLA-4 checkpoint<br>blockade.[4]                         |
| In Vitro Activity                   | Increased ability to induce in vitro FcR signaling compared to ipilimumab.[3][5]                                      | Induces FcR<br>signaling.                                                                                 | Enhances IL-2 production in T-cells. [4]                  |
| In Vivo Efficacy<br>(Murine Models) | Superior anti-tumor activity compared to ipilimumab in a human CTLA-4 knock-in mouse model with MC38 tumors.[3][4][5] | Demonstrates anti-<br>tumor activity in<br>various syngeneic<br>mouse models (e.g.,<br>MC38, CT26).[6][7] | Shows anti-tumor<br>activity in preclinical<br>models.[4] |
| Impact on T-cell<br>Populations     | Induces less Treg proliferation and more effective depletion of intratumoral Tregs compared to ipilimumab.[3][4][5]   | Can induce proliferation of Tregs, potentially limiting efficacy.                                         | Aims to enhance T-cell activation.[4]                     |

# **Safety and Toxicology**



| Parameter                                       | GIGA-564                                                                           | Ipilimumab                                                                                                                                         | Tremelimumab                                                                                                              |
|-------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Primary Toxicology<br>Species                   | Murine models (for initial studies).[1]                                            | Cynomolgus Monkey. [2]                                                                                                                             | Cynomolgus Monkey. [4]                                                                                                    |
| Key Toxicology<br>Findings (Murine)             | Lower toxicity with reduced colon and skin inflammation compared to ipilimumab.[1] | Can induce immune-<br>related adverse<br>events.                                                                                                   | Data in murine models is less detailed in the public domain.                                                              |
| Key Toxicology<br>Findings (Primate)            | Data not publicly<br>available.                                                    | Dose-dependent immune-related gastrointestinal inflammation observed in combination studies. [6][7] No major findings in single- agent studies.[2] | No dose-limiting toxicities reported in early clinical trials, with a side effect profile consistent with the drug class. |
| No-Observed-<br>Adverse-Effect-Level<br>(NOAEL) | Not publicly available.                                                            | Not explicitly stated in the provided preclinical data.                                                                                            | Not publicly available.                                                                                                   |
| Maximum Tolerated<br>Dose (MTD)                 | Not publicly available.                                                            | Not reached in some<br>early clinical studies,<br>with dosing up to 10<br>mg/kg.[8]                                                                | A dose of 15 mg/kg<br>was associated with<br>dose-limiting toxicities<br>in a Phase I trial.[4]                           |

## **Pharmacokinetics**



| Parameter              | GIGA-564                | Ipilimumab                                                   | Tremelimumab                    |
|------------------------|-------------------------|--------------------------------------------------------------|---------------------------------|
| Species                | Not publicly available. | Cynomolgus Monkey,<br>Human.                                 | Cynomolgus Monkey,<br>Human.    |
| Half-life              | Not publicly available. | ~7 days (murine<br>model),[6] ~15 days<br>(human).[9]        | ~19.6 days (human).<br>[10]     |
| Clearance              | Not publicly available. | 15.3 mL/h (human).<br>[11]                                   | 0.26 L/day (human).<br>[12]     |
| Volume of Distribution | Not publicly available. | 7.21 L (human).[11]                                          | 3.97 L (central,<br>human).[12] |
| Dose Proportionality   | Not publicly available. | Dose-proportional<br>within the 0.3 to 10<br>mg/kg range.[9] | Linear<br>pharmacokinetics.[13] |

## **Experimental Protocols**

Detailed experimental protocols are critical for the reproducibility and validation of preclinical data in an IND submission. Below are representative methodologies for key experiments.

## In Vivo Efficacy in Syngeneic Mouse Models

- Objective: To evaluate the anti-tumor efficacy of the test article compared to a reference article and vehicle control.
- Animal Model: Human CTLA-4 knock-in mice are used to assess human-specific antibodies like GIGA-564. Standard syngeneic models (e.g., C57BL/6 mice) are used for antibodies with murine cross-reactivity.
- Tumor Cell Line: Murine cancer cell lines such as MC38 (colon adenocarcinoma) or B16 (melanoma) are selected based on their immunogenicity and growth characteristics.
- Procedure:
  - Tumor cells are implanted subcutaneously into the flank of the mice.



- When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
- The test article, reference article (e.g., ipilimumab), and vehicle control are administered via an appropriate route (typically intraperitoneal or intravenous) at specified dose levels and schedules (e.g., twice weekly for 3 weeks).
- Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors and relevant tissues (e.g., spleen, lymph nodes) are collected for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the immune cell infiltrate.
- Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary endpoints can include changes in the composition of tumor-infiltrating lymphocytes (TILs), such as the ratio of CD8+ effector T cells to regulatory T cells.

## GLP Toxicology and Toxicokinetics in Cynomolgus Monkeys

- Objective: To assess the safety profile and toxicokinetics of the test article in a relevant nonhuman primate species to support first-in-human clinical trials.
- Animal Model: Cynomolgus monkeys are chosen due to the cross-reactivity of the antibody with the primate target.
- Study Design:
  - Animals are assigned to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group. A typical group size is 3-5 animals per sex.
  - The test article is administered intravenously at specified intervals (e.g., weekly) for a defined duration (e.g., 4 or 13 weeks), as guided by ICH S6.
  - A recovery group is often included to assess the reversibility of any observed toxicities.



#### Assessments:

- In-life: Clinical observations, body weight, food consumption, ophthalmology,
   electrocardiography (ECG), and body temperature are monitored throughout the study.
- Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, and urinalysis.
- Toxicokinetics (TK): Blood samples are collected at predefined time points after dosing to determine the concentration of the test article over time, allowing for calculation of parameters such as Cmax, AUC, half-life, and clearance.
- Immunogenicity: Anti-drug antibody (ADA) responses are monitored.
- Anatomic Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for macroscopic and microscopic examination.
- Endpoints: The primary endpoints are the identification of target organs of toxicity, the doseresponse relationship for any adverse effects, and the determination of the No-Observed-Adverse-Effect-Level (NOAEL).

# Visualizations CTLA-4 Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Validation & Comparative





- 1. Ipilimumab: from preclinical development to future clinical perspectives in melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. cddf.org [cddf.org]
- 3. In Vivo Models Of CTLA-4 Blockade I CRO Immuno-Oncology [explicyte.com]
- 4. Tremelimumab: research and clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy:
   Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology |
   PLOS One [journals.plos.org]
- 8. Ipilimumab Pharmacotherapy in Patients with Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Safety profile and pharmacokinetic analyses of the anti-CTLA4 antibody tremelimumab administered as a one hour infusion PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ipilimumab for advanced melanoma: A pharmacologic perspective PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic and pharmacodynamic analysis of tremelimumab in patients with metastatic melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetic modelling of tremelimumab in patients with advanced solid tumours and the impact of disease status on time-varying clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GAT564 (GIGA-564): A Preclinical Comparative Guide for IND Submission]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404925#gat564-preclinical-data-for-ind-submission]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com